molecular formula C9H7NO6 B024570 (3-Formyl-4-nitrophenoxy)acetic acid CAS No. 105728-06-1

(3-Formyl-4-nitrophenoxy)acetic acid

Cat. No. B024570
M. Wt: 225.15 g/mol
InChI Key: LNLRSVVPVPSANB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of (3-Formyl-4-nitrophenoxy)acetic acid and its derivatives involves several chemical reactions, including cyclization of carboxylic acid groups and reactions with thiosemicarbazide in the presence of POCl₃ or PPA. These synthesis methods lead to a variety of compounds with antimicrobial activities, indicating the chemical versatility of the core structure (Noolvi, Patel, Kamboj, & Cameotra, 2016).

Molecular Structure Analysis

The molecular structure of (3-Formyl-4-nitrophenoxy)acetic acid derivatives has been explored through various analytical methods. Single-crystal X-ray diffraction method has been used to characterize compounds and their complexes, revealing details about the coordination geometry around metal atoms in complexes (Xiao-qiang He, 2013).

Chemical Reactions and Properties

(3-Formyl-4-nitrophenoxy)acetic acid undergoes a range of chemical reactions, including nitration, which leads to the formation of various nitro derivatives. These reactions demonstrate the compound's reactivity towards electrophilic substitution and its potential for further functionalization (Fischer, Greig, & Röderer, 1975).

Physical Properties Analysis

The physical properties of (3-Formyl-4-nitrophenoxy)acetic acid and its derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in material science and chemistry. The crystal structures of these compounds provide insights into their physical properties and the potential for forming polymorphs, which can have different physical properties (Kennedy & Moraes, 2016).

Chemical Properties Analysis

The chemical properties of (3-Formyl-4-nitrophenoxy)acetic acid, including acidity, reactivity, and stability, are influenced by its molecular structure. Studies on its chemical properties focus on understanding how the functional groups present in the molecule affect its behavior in chemical reactions and its interactions with other molecules (Davidek, Devaud, Robert, & Blank, 2006).

Scientific Research Applications

1. Photoaffinity Labeling

(Y. Hatanaka, E. Yoshida, H. Nakayama, Y. Kanaoka, 1989) discussed a derivative of (3-Formyl-4-nitrophenoxy)acetic acid used in photoaffinity labeling. This reagent allows for spectrophotometric detection of labeled products without radioactive techniques, enhancing photoaffinity labeling methodology.

2. Environmental Impact

(Mohammad R. Haghighi Podeh, S. Bhattacharya, M. Qu, 1995) explored the environmental impact of nitrophenols, including compounds related to (3-Formyl-4-nitrophenoxy)acetic acid. They are used in various industries and their effects on anaerobic systems were studied, showing the potential environmental and industrial applications of these compounds.

3. Molecular Complex Synthesis

(Xiao-qiang He, 2013) conducted a study on a novel aggregation involving a derivative of (3-Formyl-4-nitrophenoxy)acetic acid, demonstrating its application in the synthesis of molecular complexes with potential implications in various chemical and industrial processes.

4. Electrochemical Sensing

(Afzal Shah, Mehwish Akhtar, Saima Aftab, Aamir Hassan Shah, H. Kraatz, 2017) described the use of a derivative of (3-Formyl-4-nitrophenoxy)acetic acid in developing an enhanced electrochemical sensing platform for detecting toxic organic pollutants, highlighting its role in environmental monitoring and safety.

5. Photocatalytic Degradation

(Keiichi Tanaka, Wandee Luesaiwong, T. Hisanaga, 1997) investigated the photocatalytic degradation of nitrophenol compounds, related to (3-Formyl-4-nitrophenoxy)acetic acid. This study provides insights into the environmental degradation processes and potential applications in waste treatment and environmental remediation.

6. Anti-mycobacterial Agents

(M. Yar, A. Siddiqui, M. A. Ali, 2006) and (M. Shaharyar, A. Siddiqui, M. A. Ali, 2006) both explored the synthesis of phenoxy acetic acid derivatives, including compounds similar to (3-Formyl-4-nitrophenoxy)acetic acid, for their potential use as anti-mycobacterial agents, indicating its relevance in medical research and drug development.

Safety And Hazards

“(3-Formyl-4-nitrophenoxy)acetic acid” is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The hazard statements include H302 - H319 . Precautionary statements include P264 - P280 - P301 + P312 - P305 + P351 + P338 - P337 + P313 - P501 .

properties

IUPAC Name

2-(3-formyl-4-nitrophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO6/c11-4-6-3-7(16-5-9(12)13)1-2-8(6)10(14)15/h1-4H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNLRSVVPVPSANB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(=O)O)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80548516
Record name (3-Formyl-4-nitrophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80548516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Formyl-4-nitrophenoxy)acetic acid

CAS RN

105728-06-1
Record name (3-Formyl-4-nitrophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80548516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Formyl-4-nitrophenoxy)acetic acid
Reactant of Route 2
Reactant of Route 2
(3-Formyl-4-nitrophenoxy)acetic acid
Reactant of Route 3
Reactant of Route 3
(3-Formyl-4-nitrophenoxy)acetic acid
Reactant of Route 4
Reactant of Route 4
(3-Formyl-4-nitrophenoxy)acetic acid
Reactant of Route 5
Reactant of Route 5
(3-Formyl-4-nitrophenoxy)acetic acid
Reactant of Route 6
Reactant of Route 6
(3-Formyl-4-nitrophenoxy)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.